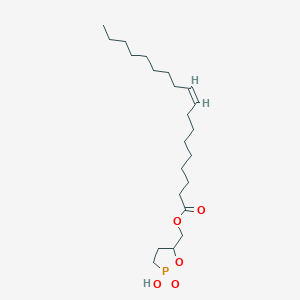

Oleoyl 3-carbacyclic phosphatidic acid

描述

属性

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSTZKWSILWQEC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oleoyl 3-carbacyclic Phosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl 3-carbacyclic phosphatidic acid (also referred to as 3-carba-cPA, 3-ccPA, or Oleoyl-ccPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1][2][3][4][5] It is distinguished by the replacement of the oxygen atom at the sn-3 position of the glycerol backbone with a methylene group, forming a stable phosphonate that is resistant to ring-opening.[3][4][6] This structural modification is crucial to its unique mechanism of action. While structurally similar to lysophosphatidic acid (LPA), a potent signaling molecule involved in numerous physiological and pathological processes, Oleoyl 3-cPA exhibits distinct biological activities.[1][2][7] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Selective Autotaxin Inhibition

The primary mechanism of action of this compound is its function as a potent and selective inhibitor of autotaxin (ATX).[1][2][3][4] Autotaxin is a secreted lysophospholipase D that plays a critical role in the production of extracellular LPA by hydrolyzing lysophosphatidylcholine (LPC).[1][2][8][9] LPA, in turn, activates a family of G protein-coupled receptors (LPA receptors 1-6), initiating signaling cascades that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and invasion.[10][11] The overactivation of the ATX-LPA signaling axis has been implicated in the pathology of several diseases, most notably in promoting cancer progression and metastasis.[1][2][7]

Unlike LPA, Oleoyl 3-cPA demonstrates a lack of significant agonist activity at LPA receptors 1-4.[1][3][6] Instead of stimulating these receptors, its biological effects are predominantly achieved by inhibiting ATX, thereby reducing the production of LPA.[1][2] This targeted inhibition of LPA synthesis is the cornerstone of Oleoyl 3-cPA's anti-invasive and anti-metastatic properties observed in preclinical studies.[1][2][4]

The inhibitory effect of carba-analogs of cPA, including the oleoyl variant, on ATX activity has been shown to correlate with the inhibition of LPA-dependent cancer cell invasion in vitro and the suppression of melanoma metastasis in vivo.[1][2]

Signaling Pathway

The signaling pathway affected by Oleoyl 3-cPA is centered on the inhibition of the ATX-LPA axis. The following diagram illustrates this mechanism.

Quantitative Data

The potency of this compound and its analogs as autotaxin inhibitors has been quantified in several studies. The following table summarizes the available IC50 values.

| Compound | IC50 (nM) for Autotaxin Inhibition | Reference |

| Palmitthis compound (3-ccPA 16:1) | 620 | [12] |

| This compound (3-ccPA 18:1) | 100 - 1000 | [4] |

Note: The IC50 value for the oleoyl (18:1) variant is given as a range, as specific values may vary between experimental setups.

Experimental Protocols

The investigation of the mechanism of action of Oleoyl 3-cPA relies on specific in vitro assays to measure autotaxin activity and to confirm the lack of LPA receptor activation.

1. Autotaxin Activity Assay (Fluorogenic Substrate Method)

This is a common method to quantify the enzymatic activity of autotaxin and to assess the inhibitory potential of compounds like Oleoyl 3-cPA.[8][9][13][14]

-

Principle: The assay utilizes a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3, which contains both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When autotaxin cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the autotaxin activity.[13][14]

-

Materials:

-

Recombinant autotaxin enzyme.

-

Fluorogenic substrate (e.g., FS-3).

-

Assay buffer (e.g., 100 mmol/L Tris-HCl, pH 9.0, 500 mmol/L NaCl, 5 mmol/L MgCl2, 5 mmol/L CaCl2, and 0.05% Triton X-100).[9]

-

Test compound (Oleoyl 3-cPA) at various concentrations.

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Oleoyl 3-cPA in the assay buffer.

-

In a 96-well plate, add the recombinant autotaxin to the wells containing either the assay buffer (control) or the different concentrations of Oleoyl 3-cPA.

-

Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., FS-3) to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the specific fluorophore).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

-

2. LPA Receptor Activation Assay (Calcium Mobilization)

This assay is used to determine if a compound acts as an agonist at LPA receptors by measuring a key downstream signaling event: the release of intracellular calcium.[15][16]

-

Principle: LPA receptors, particularly LPA1-3, can couple to Gq/11 proteins, which activate phospholipase C (PLC).[10][17] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

-

Materials:

-

A cell line engineered to express a specific LPA receptor (e.g., HEK293 cells transfected with LPA1).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test compound (Oleoyl 3-cPA).

-

Positive control (LPA).

-

Appropriate cell culture medium and buffers.

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium dynamics.

-

-

Procedure:

-

Culture the LPA receptor-expressing cells in a suitable format (e.g., 96-well plate).

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add different concentrations of Oleoyl 3-cPA to the cells and monitor for any changes in fluorescence.

-

As a positive control, add LPA to a separate set of wells and measure the robust increase in fluorescence, confirming the responsiveness of the assay system.

-

The absence of a significant fluorescence increase upon addition of Oleoyl 3-cPA indicates a lack of agonist activity at the tested LPA receptor.[1]

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening compounds for autotaxin inhibition.

This compound represents a class of rationally designed lipid signaling modulators. Its mechanism of action is not through the direct stimulation of LPA receptors, but rather through the potent and selective inhibition of the LPA-producing enzyme, autotaxin. This targeted approach effectively reduces the levels of pro-tumorigenic LPA in the cellular microenvironment. The stability conferred by its carbacyclic structure makes it a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis and a promising lead scaffold for the development of novel therapeutics for diseases driven by aberrant LPA signaling, such as cancer.

References

- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. amsbio.com [amsbio.com]

- 6. echelon-inc.com [echelon-inc.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of autotaxin/lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophospholipid receptors LPA1–3 are not required for the inhibitory effects of LPA on mouse retinal growth cones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 14. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 15. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Oleoyl 3-Carbacyclic Phosphatidic Acid: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA), also known as (9Z)-9-octadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester, is a synthetic analog of naturally occurring cyclic phosphatidic acid (cPA). In 3-ccPA, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group, forming a stable phosphonate ring that is resistant to ring-opening by phosphodiesterases. This structural modification confers unique biological properties, most notably the potent and selective inhibition of autotaxin (ATX), an enzyme pivotal in cancer progression and other pathologies. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by an oleoyl group at the sn-1 position and a carbacyclic phosphonate ring spanning the sn-2 and sn-3 positions of the glycerol backbone.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₄₁O₅P |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 779333-58-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and chloroform |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the carbacyclic phosphonate ring and the subsequent acylation with oleic acid. The following is a generalized synthetic scheme based on published literature.[1][2]

Synthetic Workflow

Caption: Generalized synthetic workflow for Oleoyl 3-ccPA.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of the Carbacyclic Core The synthesis typically begins with a chiral starting material, such as (R)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal), to establish the stereochemistry of the glycerol backbone. The hydroxyl group is protected, and the acetonide is hydrolyzed to yield a diol. This diol is then converted to a key phosphonate intermediate through a series of reactions, including tosylation and an Arbuzov reaction. Intramolecular cyclization of the phosphonate intermediate under basic conditions affords the carbacyclic phosphonate ring.

Step 2: Acylation with Oleic Acid The free hydroxyl group on the carbacyclic phosphonate core is then acylated with oleic acid. This is typically achieved using oleoyl chloride in the presence of a base, such as pyridine or triethylamine, or through an esterification reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).

Step 3: Purification The final product is purified using column chromatography on silica gel to yield this compound as a pure compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent and selective inhibition of autotaxin (ATX).

Autotaxin Inhibition

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a potent signaling molecule that, through its G protein-coupled receptors (LPA₁₋₆), promotes cell proliferation, migration, and survival, and is implicated in the pathology of cancer, fibrosis, and inflammation.[3][4][5]

By inhibiting ATX, 3-ccPA effectively reduces the production of LPA, thereby attenuating its downstream signaling effects. This makes 3-ccPA a promising candidate for therapeutic intervention in diseases driven by the ATX-LPA axis.

Signaling Pathway

Caption: Signaling pathway illustrating the inhibitory action of 3-ccPA.

Quantitative Data on Biological Activity

| Assay | Cell Line | Effect of Oleoyl 3-ccPA | Reference |

| Autotaxin Activity Assay | N/A | Potent inhibition of LPA production from LPC. | [3] |

| Tumor Cell Invasion Assay | A2058 melanoma | Inhibition of ATX-mediated invasion. | [3] |

| In Vivo Metastasis Assay | B16F10 melanoma | Significant reduction in pulmonary metastasis.[1][2] | [1][2] |

| LPA Receptor Activation | Various | Lacks significant agonist activity at LPA₁₋₄ receptors.[3] | [3] |

Experimental Protocols

Autotaxin Activity Assay (A Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as the substrate

-

A fluorescent or colorimetric method to detect choline or phosphate, the products of LPC hydrolysis

-

This compound (test inhibitor)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

Procedure:

-

Prepare a series of dilutions of oleoyl 3-ccPA in the assay buffer.

-

In a microplate, add the recombinant autotaxin to each well containing the different concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

-

Initiate the enzymatic reaction by adding the LPC substrate.

-

Incubate the reaction at 37°C for a set period.

-

Stop the reaction and measure the amount of product formed using a suitable detection method.

-

Calculate the percentage of inhibition at each concentration of 3-ccPA and determine the IC₅₀ value.

In Vivo Metastasis Assay (A Generalized Protocol)

This assay evaluates the effect of a compound on the metastatic spread of cancer cells in a living organism.

Materials:

-

A metastatic cancer cell line (e.g., B16F10 melanoma)

-

Immunocompromised or syngeneic mice

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Culture the cancer cells and prepare a single-cell suspension.

-

Inject the cancer cells into the tail vein of the mice to induce experimental metastasis, typically to the lungs.

-

Administer oleoyl 3-ccPA or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs.

-

Fix the lungs and count the number of metastatic nodules on the lung surface.

-

Compare the number of metastases in the treated group to the control group to determine the efficacy of the compound in inhibiting metastasis.

Conclusion

This compound represents a significant advancement in the development of autotaxin inhibitors. Its unique carbacyclic structure confers stability and potent biological activity. As a selective inhibitor of the ATX-LPA signaling axis, 3-ccPA holds considerable promise for the treatment of cancer metastasis and other diseases where this pathway is dysregulated. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this and related molecules.

References

- 1. Synthesis and Pharmacological Evaluation of the Stereoisomersof 3-Carba Cyclic-Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]

The Biology of Carbacyclic Phosphatidic Acid Analogs: A Technical Guide for Researchers

Abstract

Carbacyclic phosphatidic acid (cPA) analogs are synthetic derivatives of the naturally occurring bioactive lipid, cyclic phosphatidic acid. These analogs, characterized by the substitution of an oxygen atom in the cyclic phosphate ring with a methylene group, exhibit enhanced stability and potent biological activities. This technical guide provides a comprehensive overview of the biological functions of cPA analogs, with a focus on their role as inhibitors of autotaxin (ATX), their impact on lysophosphatidic acid (LPA) receptor signaling, and their therapeutic potential in cancer and fibrosis. Detailed experimental protocols for key assays and visualized signaling pathways are presented to facilitate further research and drug development in this promising field.

Introduction

Cyclic phosphatidic acid (cPA) is a unique, naturally occurring phospholipid mediator that often exhibits biological activities contrary to those of its well-known counterpart, lysophosphatidic acid (LPA).[1][2] While LPA is a potent mitogen involved in cell proliferation, migration, and survival, cPA has been shown to have anti-proliferative and anti-metastatic effects.[2][3] However, the therapeutic application of natural cPA is limited by its metabolic instability.

To overcome this limitation, chemically stabilized carbacyclic analogs of cPA (ccPA) have been synthesized.[4][5] These analogs, such as 2-carba-cPA (2ccPA) and 3-carba-cPA (3ccPA), where the oxygen atom at the sn-2 or sn-3 position of the glycerol backbone is replaced by a methylene group, demonstrate greater stability and often more potent biological activity than the parent compound.[4][6] This guide will delve into the multifaceted biological functions of these carbacyclic analogs, their mechanisms of action, and the experimental methodologies used to elucidate their effects.

Mechanism of Action: Potent Inhibition of Autotaxin

A primary mechanism through which carbacyclic cPA analogs exert their biological effects is the potent inhibition of autotaxin (ATX).[5][7] ATX, also known as nucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is a secreted lysophospholipase D responsible for the majority of LPA production in the blood from lysophosphatidylcholine (LPC).[5][7] By inhibiting ATX, cPA analogs effectively reduce the levels of pro-tumorigenic and pro-fibrotic LPA.[4][5]

The inhibitory potency of various cPA analogs against ATX has been quantified, with some analogs demonstrating significantly greater efficacy than LPA itself.[1] This selective inhibition of ATX, without significant activation of LPA receptors, positions cPA analogs as promising therapeutic agents for diseases driven by the ATX-LPA axis.[5][7]

Signaling Pathways Modulated by Carbacyclic Phosphatidic Acid Analogs

Carbacyclic cPA analogs modulate several key signaling pathways, often in direct opposition to the pathways activated by LPA.

Antagonism of the LPA-RhoA Signaling Axis

LPA is a well-established activator of the small GTPase RhoA, which plays a critical role in cytoskeletal reorganization, cell migration, and invasion.[8][9] The LPA-induced activation of RhoA is mediated through Gα12/13-coupled LPA receptors.[9][10] In contrast, cPA analogs have been shown to inhibit LPA-induced RhoA activation.[8] This inhibition of the RhoA pathway is a key mechanism underlying the anti-migratory and anti-invasive effects of cPA analogs in cancer cells.[8] By preventing RhoA activation, cPA analogs disrupt the formation of stress fibers and focal adhesions, which are essential for cell motility.[8]

References

- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Antifibrotic effects of 2-carba cyclic phosphatidic acid (2ccPA) in systemic sclerosis: contribution to the novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ard.bmj.com [ard.bmj.com]

- 8. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oleoyl 3-Carbacyclic Phosphatidic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl 3-carbacyclic phosphatidic acid (also known as 3-ccPA 18:1 or oleoyl-cPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1] Unlike its natural counterpart, oleoyl-cPA is resistant to degradation, making it a stable tool for studying cellular signaling pathways.[1] This guide provides a comprehensive overview of the signaling pathway involving oleoyl-cPA, with a focus on its molecular mechanism of action, its effects on cancer cell biology, and detailed experimental protocols for its study.

Recent research has identified oleoyl-cPA as a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[2][3] LPA is a potent signaling molecule that, through its interaction with a family of G protein-coupled receptors (LPA receptors 1-6), plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival.[4] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including cancer, where it promotes tumor growth, invasion, and metastasis.[2][5]

By inhibiting autotaxin, oleoyl-cPA effectively reduces the production of LPA, thereby attenuating its downstream signaling cascades. This mechanism underlies the observed anti-migratory and anti-invasive effects of oleoyl-cPA in various cancer cell models.[2][6] Notably, studies have shown that oleoyl-cPA and other 3-carba analogs of cPA lack significant agonist activity at LPA receptors, highlighting their specificity as autotaxin inhibitors.[2][6]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and related compounds.

| Compound | Target | Assay | Cell Line | IC50 / % Inhibition | Reference |

| This compound (3-ccPA 18:1) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~0.1-1.0 µM | [2] |

| This compound (3-ccPA 18:1) | Cell Migration (LPA-induced) | Transwell Migration Assay | MM1 | 99.9% inhibition at 25 µM | [6] |

| This compound (3-ccPA 18:1) | Cell Migration (FBS-induced) | Transwell Migration Assay | MM1 | 90.1% inhibition at 25 µM | [6] |

| Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~1 µM | [2] |

| Palmitthis compound (3-ccPA 16:1) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~0.1 µM | [2] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Oleoyl 3-cPA inhibits autotaxin, blocking LPA production and downstream signaling.

Caption: Workflow for determining the IC50 of oleoyl 3-cPA on autotaxin activity.

Experimental Protocols

Spectrophotometric Autotaxin Inhibition Assay

This protocol is adapted from the methods described by Baker et al. (2006).[2]

a. Materials:

-

Recombinant human autotaxin

-

1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 570/585 nm.

b. Procedure:

-

Prepare a stock solution of oleoyl 3-cPA in an appropriate solvent (e.g., DMSO or methanol) and create a series of dilutions in assay buffer (Tris-HCl with 0.1% BSA).

-

In a 96-well plate, add 10 µL of each oleoyl-cPA dilution to triplicate wells. Include a vehicle control (buffer with solvent) and a positive control (a known autotaxin inhibitor, if available).

-

Add 80 µL of a solution containing recombinant autotaxin and LPC substrate in assay buffer to each well. The final concentrations of autotaxin and LPC should be optimized for the specific assay conditions but are typically in the nanomolar and micromolar range, respectively.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

-

Prepare a detection reagent mix containing choline oxidase, HRP, and Amplex Red in assay buffer according to the manufacturer's instructions.

-

Add 10 µL of the detection reagent mix to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the absorbance at 570 nm or fluorescence at Ex/Em = 570/585 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of oleoyl-cPA relative to the vehicle control.

-

Plot the percent inhibition against the log of the oleoyl-cPA concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cancer Cell Invasion Assay (Transwell Assay)

This protocol is a generalized method based on common laboratory practices and the principles described in studies of oleoyl-cPA.[6][7]

a. Materials:

-

Cancer cell line of interest (e.g., A2058 melanoma, MM1 rat ascites hepatoma)

-

This compound

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum or LPA)

-

Crystal violet staining solution

-

Cotton swabs

-

Inverted microscope

b. Procedure:

-

Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

-

Coat the top of the Transwell inserts with a thin layer of the diluted Matrigel solution (approximately 50-100 µL per insert) and allow it to solidify at 37°C for at least 30 minutes.

-

Culture cancer cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of oleoyl 3-cPA or vehicle control for 30 minutes at 37°C.

-

Add 500 µL of the chemoattractant-containing medium to the lower chamber of the 24-well plate.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of invaded cells in several random fields of view for each insert using an inverted microscope.

-

Calculate the percent inhibition of invasion for each concentration of oleoyl-cPA relative to the vehicle control.

LPA Receptor Activation Assay (Calcium Mobilization)

This protocol is based on the methods described by Uchiyama et al. (2007) to assess whether a compound activates LPA receptors.[6]

a. Materials:

-

Cell line engineered to express a specific LPA receptor subtype (e.g., RH7777 cells expressing LPA1, LPA2, or LPA3)

-

This compound

-

Lysophosphatidic acid (LPA) as a positive control

-

Fura-2 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Pluronic F-127

-

Fluorometric imaging plate reader or fluorescence microscope equipped for ratiometric calcium imaging

b. Procedure:

-

Seed the LPA receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS and then incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Place the plate in the fluorometric imaging plate reader or on the fluorescence microscope stage.

-

Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add varying concentrations of oleoyl 3-cPA to the wells and monitor the change in the 340/380 nm fluorescence ratio over time.

-

As a positive control, add a known concentration of LPA to separate wells and measure the calcium response.

-

To test for antagonistic activity, pre-incubate the cells with oleoyl 3-cPA for a short period (e.g., 10-15 minutes) before adding LPA and measure the resulting calcium response.

-

Analyze the data by calculating the change in the fluorescence ratio from baseline. An increase in the ratio indicates an increase in intracellular calcium concentration and thus receptor activation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the autotaxin-LPA signaling axis. Its stability and selectivity as an autotaxin inhibitor make it a powerful agent for dissecting the downstream consequences of LPA receptor activation in various cellular contexts, particularly in the study of cancer cell migration and invasion. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of oleoyl-cPA and to further elucidate the intricacies of this important signaling pathway. As our understanding of the ATX-LPA axis continues to grow, molecules like oleoyl-cPA will be instrumental in the development of novel therapeutic strategies for a range of diseases.

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Stable Autotaxin Inhibitor: A Technical Guide to Oleoyl 3-Carbacyclic Phosphatidic Acid

Introduction: In the landscape of lipid signaling and cancer research, the development of stable molecular probes is paramount to elucidating complex biological pathways. Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1) has emerged as a pivotal tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery, history, and core functionalities of this synthetic analog of cyclic phosphatidic acid (cPA), providing a comprehensive resource for its application in research and therapeutics.

Genesis of a Stable Analog: Discovery and Design

This compound was developed in the mid-2000s as a chemically stabilized version of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA).[1][2] The key innovation in its design is the substitution of the oxygen atom at the sn-3 position of the glycerol backbone with a carbon atom.[1][2][3] This modification creates a phosphonate structure that is resistant to ring-opening, a common metabolic fate for natural cPA which can convert it to lysophosphatidic acid (LPA).[4] This inherent stability makes 3-ccPA 18:1 an ideal and reliable inhibitor for studying the physiological and pathological roles of its primary target, autotaxin.[1][2][3]

Core Mechanism of Action: Selective Autotaxin Inhibition

The principal biochemical function of this compound is its potent and selective inhibition of autotaxin (ATX), a secreted lysophospholipase D.[1][2][3] Autotaxin is a key enzyme responsible for the extracellular production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[5][6] Unlike LPA, which activates a range of G protein-coupled receptors (LPA1-4) to promote cell proliferation, migration, and survival, 3-ccPA 18:1 does not activate these receptors.[1][2][3] Its mechanism of action is therefore centered on reducing the available pool of LPA, thereby attenuating LPA-driven signaling pathways implicated in cancer progression and other diseases.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Autotaxin Inhibition (IC50) | ~0.1 - 1.0 µM | Recombinant ATX | [4][7][8] |

| Inhibition of MM1 cell transcellular migration (in response to FBS) | 90.1% at 25 µM | MM1 cells | [4] |

| Inhibition of MM1 cell transcellular migration (in response to LPA) | 99.9% at 25 µM | MM1 cells | [4] |

| Effect on MM1 cell proliferation | No significant effect at concentrations that inhibit migration | MM1 cells | [7] |

Table 1: Biological Activity of this compound

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

Spectrofluorometric Autotaxin Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against autotaxin.

Materials:

-

Recombinant autotaxin-HA (hemagglutinin-tagged)

-

FS-3 (a fluorogenic autotaxin substrate)

-

Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2

-

Test compound (this compound)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the test compound in the assay buffer.

-

To each well of a 96-well plate, add 25 µL of the test compound solution.

-

Add 75 µL of a 1 µM FS-3 solution in assay buffer to each well.

-

Initiate the reaction by adding 0.5 µL of purified ATX-HA to each well.

-

Measure the fluorescence at time zero using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Incubate the plate at 37°C for 2 hours.

-

After incubation, measure the fluorescence again at the same wavelengths.

-

Calculate the inhibition of autotaxin activity by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).[1]

Cell Invasion Assay (Boyden Chamber)

This assay is used to evaluate the effect of this compound on cancer cell invasion.

Materials:

-

Cancer cell line (e.g., A2058 melanoma cells)

-

Boyden chambers with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., fibronectin)

-

Cell culture medium with and without fetal bovine serum (FBS) or LPA

-

Test compound (this compound)

-

Hoechst 33258 stain

Procedure:

-

Culture the cancer cells to ~90% confluence.

-

Harvest the cells and resuspend them in serum-free medium.

-

Place the Boyden chamber inserts into the wells of a 24-well plate.

-

In the bottom chamber, add medium containing a chemoattractant (e.g., 5% FBS or a specific concentration of LPA).

-

In the top chamber (the insert), add the cell suspension along with the test compound at various concentrations.

-

Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 3 or 6 hours) to allow for cell migration through the porous membrane.[5]

-

After incubation, fix the cells with 5% formaldehyde.

-

Stain the cells that have migrated to the bottom of the membrane with Hoechst 33258.

-

Count the number of migrated cells in several fields of view using a fluorescence microscope.

-

Compare the number of migrated cells in the presence of the test compound to the control to determine the inhibitory effect on cell invasion.[5]

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and signaling pathways involving this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the study of lysophospholipid signaling. Its stability and selectivity make it an invaluable tool for dissecting the roles of autotaxin and LPA in various physiological and pathological processes, particularly in cancer biology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. Future research will likely focus on leveraging the properties of 3-ccPA 18:1 and similar stable analogs to develop novel therapeutic strategies targeting the autotaxin-LPA axis for the treatment of cancer and other inflammatory diseases.

References

- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. echelon-inc.com [echelon-inc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

Oleoyl 3-Carbacyclic Phosphatidic Acid: A Potent Autotaxin Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention. Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1) has emerged as a valuable tool in this field. As a stable analog of cyclic phosphatidic acid (cPA), it exhibits potent inhibitory activity against autotaxin, thereby blocking the production of LPA and mitigating its downstream effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.

Introduction to this compound (3-ccPA 18:1)

This compound is a synthetic analog of the naturally occurring cyclic phosphatidic acid.[1][2] Its structure features an oleoyl (18:1) fatty acid chain at the sn-1 position and a carbacyclic modification in the phosphate ring.[1][3] This modification, where an oxygen atom in the sn-3 position is replaced by a methylene group, confers resistance to hydrolysis, making it a stable and reliable tool for studying the ATX-LPA pathway.[3] Unlike LPA, 3-ccPA 18:1 does not activate LPA receptors 1-4, making it a selective inhibitor of LPA production rather than a receptor antagonist.[4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of autotaxin's enzymatic activity.[3][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[6] By binding to autotaxin, 3-ccPA 18:1 competitively inhibits the binding of the LPC substrate, thereby reducing the production of LPA.[5] This reduction in LPA levels leads to the attenuation of downstream signaling cascades that are responsible for various cellular responses, including cell proliferation, migration, and survival.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against autotaxin has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of different inhibitors.

| Compound | IC50 (nM) for Autotaxin Inhibition | Reference |

| Oleoyl 3-carbacyclic PA (3-ccPA 18:1) | 294 | [5] |

| Palmitoleoyl 3-carbacyclic PA (3-ccPA 16:1) | 620 | [5] |

| Oleoyl 2-carbacyclic PA (2-ccPA 18:1) | 370 | [5] |

| Palmitoleoyl 2-carbacyclic PA (2-ccPA 16:1) | 140 | [5] |

| Lysophosphatidic Acid (LPA 18:1) | 2200 | [5] |

| Sphingosine-1-Phosphate (S1P) | 280 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Spectrophotometric Autotaxin Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin (ATX)

-

Fluorogenic autotaxin substrate FS-3 (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept below 1%.

-

Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with assay buffer and solvent alone as negative and vehicle controls, respectively.

-

Add 25 µL of recombinant human ATX solution (e.g., 4 nM final concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the FS-3 substrate solution (e.g., 1 µM final concentration) to each well.

-

Immediately begin monitoring the increase in fluorescence at 37°C for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Boyden Chamber Cell Migration Assay

This assay assesses the ability of an inhibitor to block cancer cell migration towards a chemoattractant.

Materials:

-

Cancer cell line (e.g., A2058 melanoma cells)

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)

-

Serum-free cell culture medium containing 0.1% BSA

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Chemoattractant: Lysophosphatidylcholine (LPC) or LPA

-

Recombinant human autotaxin (ATX)

-

This compound

-

Fixing and staining solutions (e.g., methanol and Giemsa stain)

-

Microscope

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Serum-starve the cells for 18-24 hours in serum-free medium with 0.1% BSA.

-

Harvest the cells using trypsin, wash, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

In the lower chamber of the Boyden apparatus, add serum-free medium containing the chemoattractant (e.g., 10 µM LPC) and recombinant ATX (e.g., 50 nM).

-

In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with various concentrations of this compound for 30 minutes before adding them to the chamber.

-

Incubate the Boyden chamber at 37°C in a humidified incubator for 4-6 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa stain.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and express them as the percentage of migrated cells compared to the control.

In Vivo Mouse Melanoma Metastasis Model

This in vivo model evaluates the efficacy of an inhibitor in preventing the formation of metastatic tumors.

Materials:

-

B16F10 melanoma cells

-

C57BL/6 mice (female, 6-8 weeks old)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., PBS)

-

Surgical tools for injection and tissue collection

-

Formalin for tissue fixation

Procedure:

-

Culture B16F10 melanoma cells and harvest them.

-

Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.

-

Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the tail vein of each mouse.

-

Administer this compound (e.g., 250 µg/kg) or vehicle control via intraperitoneal injection at specific time points post-cell injection (e.g., 15 minutes and 48 hours).[5]

-

Monitor the health and weight of the mice regularly.

-

After a predetermined period (e.g., 14-21 days), euthanize the mice.

-

Harvest the lungs and fix them in 10% formalin.

-

Count the number of visible metastatic nodules on the surface of the lungs.

-

Statistically analyze the difference in the number of lung metastases between the treated and control groups.

Signaling Pathways and Visualizations

The inhibition of autotaxin by this compound directly impacts the ATX-LPA signaling axis. Understanding the downstream signaling pathways is crucial for comprehending the broader biological effects of this inhibitor.

The Autotaxin-LPA Signaling Pathway

Autotaxin converts extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPAR1-6), on the cell surface. This initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions.

References

- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]

- 4. echelon-inc.com [echelon-inc.com]

- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oleoyl 3-carbacyclic Phosphatidic Acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl 3-carbacyclic phosphatidic acid (also known as 3-ccPA 18:1) is a synthetic analog of naturally occurring cyclic phosphatidic acid (cPA). Its unique structural modification, the replacement of the sn-3 oxygen in the cyclic phosphate ring with a methylene group, confers significant metabolic stability. This modification prevents the hydrolytic ring-opening that would convert it to lysophosphatidic acid (LPA), making it a valuable tool for studying lipid signaling pathways. Primarily, this compound functions as a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for producing extracellular LPA. This guide provides a comprehensive overview of its chemical properties, stability, and its role in signaling, supported by detailed experimental protocols.

Chemical Properties and Stability

This compound is characterized by its oleoyl fatty acid chain at the sn-1 position and a stabilized carbacyclic phosphate ring. This structure is key to its biological function and stability.

General Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| Formal Name | (9Z)-9-octadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester |

| Synonyms | 3-ccPA 18:1, Oleoyl-ccPA |

| CAS Number | 779333-58-3 |

| Molecular Formula | C₂₂H₄₁O₅P |

| Formula Weight | 416.5 g/mol |

| Purity | ≥95% |

| Formulation | Typically supplied as a solution in chloroform (e.g., 10 mg/ml) or as a solid. |

Solubility

| Solvent | Solubility |

| PBS (pH 7.2) | ~5 mg/ml[1] |

| Methanol | >1 mg/mL[2] |

| Chloroform | Soluble (often supplied in this solvent)[1] |

Stability and Storage

The carbacyclic nature of 3-ccPA 18:1 makes it significantly more stable than natural cPA.[1][3] The replacement of the phosphate oxygen with a methylene group creates a stable phosphonate that is resistant to ring opening by phosphodiesterases.[3][4]

| Condition | Recommendation |

| Long-term Storage | Store at -20°C.[1][2] |

| Shipping | Typically shipped on wet ice.[1] |

| Chemical Stability | Stable for ≥ 2 years when stored correctly.[1] |

| pH Sensitivity | Storage in basic (pH > 9.0) or acidic (pH < 4.0) buffers may cause decomposition.[2] |

Role in Signaling Pathways

This compound is a highly selective inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPA₁₋₆), leading to various cellular responses, including cell proliferation, migration, and survival.[6][7]

Unlike LPA, 3-ccPA 18:1 does not activate LPA₁₋₄ receptors, making it a specific tool to investigate the consequences of ATX inhibition without directly interfering with LPA receptors.[3][4] The inhibition of ATX by 3-ccPA 18:1 leads to reduced LPA production, which in turn suppresses LPA-driven pathological processes such as cancer cell invasion and metastasis.[1][2] This inhibitory action is associated with the downstream inhibition of RhoA activation.[1][8]

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Oleoyl 3-ccPA.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.[2]

Autotaxin (ATX) Inhibition Assay (Fluorometric)

This assay quantifies ATX activity by measuring the fluorescence generated from a synthetic substrate.[2][9]

Workflow:

Caption: Workflow for the fluorometric autotaxin inhibition assay.

Materials:

-

Recombinant ATX enzyme

-

FS-3 (fluorogenic ATX substrate)

-

Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂

-

This compound (test inhibitor)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare solutions of the test inhibitor (3-ccPA 18:1) at various concentrations in the assay buffer. A vehicle control (e.g., buffer with a small amount of solvent used for the inhibitor) should also be prepared.

-

In a 96-well plate, add 75 µl of 1 µM FS-3 substrate solution to each well.

-

Add 25 µl of the test inhibitor or vehicle control to the appropriate wells.

-

To initiate the reaction, add 0.5 µl of purified ATX enzyme to each well.

-

Immediately measure the fluorescence (Excitation: 485 nm, Emission: 538 nm) at time zero.

-

Incubate the plate at 37°C for 2 hours.

-

After incubation, measure the final fluorescence at the same wavelengths.

-

The inhibitory activity is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to the vehicle control.

Cancer Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of 3-ccPA 18:1 to inhibit cancer cell migration induced by the ATX-LPA axis.[1][2]

Materials:

-

A2058 melanoma cells (or other invasive cancer cell line)

-

48-well Boyden chambers with fibronectin-coated polycarbonate membranes (8 µm pores)

-

Starvation Medium: DMEM or RPMI 1640 with 0.1% fatty acid-free BSA

-

Chemoattractant Solution: Starvation medium containing ATX (e.g., 1.2 nM) and LPC (e.g., 1 µM)

-

This compound

-

Diff-Quik stain

Procedure:

-

Culture cancer cells and starve them in starvation medium for 18 hours prior to the assay.

-

Prepare the chemoattractant solution and add it to the lower wells of the Boyden chamber.

-

Harvest the starved cells and resuspend them in starvation medium at a concentration of 0.75 x 10⁶ cells/mL.

-

Add the test inhibitor (3-ccPA 18:1) at desired concentrations to the cell suspension.

-

Load the cell suspension (containing the inhibitor or vehicle) into the upper wells of the chamber.

-

Incubate the chamber at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane using Diff-Quik.

-

Mount the membrane on a glass slide and quantify the number of migrated cells under a microscope.

In Vivo Lung Metastasis Model

This protocol describes how to evaluate the anti-metastatic potential of 3-ccPA 18:1 in a mouse model.[2]

Materials:

-

B16F10 melanoma cells

-

C57BL/6 mice

-

This compound (3-ccPA 18:1)

-

Phosphate-buffered saline (PBS) for injection

-

Formalin for tissue fixation

Procedure:

-

Culture and harvest B16F10 melanoma cells.

-

Inject 5 x 10⁵ cells in PBS into the tail vein of C57BL/6 mice.

-

Administer 3-ccPA 18:1 via intraperitoneal (i.p.) injection at a dose of 250 µg/kg (approximately 5 µg per mouse).

-

The first dose should be given 15 minutes after the tumor cell inoculation, and a second dose should be administered 48 hours later. A control group should receive vehicle (PBS) injections.

-

Maintain the animals for 3 weeks.

-

At the end of the experiment, sacrifice the animals, and harvest the lungs.

-

Fix the lungs in formalin.

-

Count the number of tumor nodules on the lung surface to determine the extent of metastasis.

Synthesis Overview

This compound is a synthetic product created through total chemical synthesis.[2] While specific, detailed protocols are proprietary or found in specialized chemical literature, the general approach involves multi-step organic synthesis. The process starts with a suitable chiral precursor to establish the glycerol backbone stereochemistry. The carbacyclic phosphonate ring is constructed using phosphonate chemistry, replacing a hydroxyl group with a carbon-phosphorus bond. Finally, the oleoyl fatty acid is esterified to the sn-1 position. This synthetic route ensures high purity and the correct stereochemistry of the final product.

Conclusion

This compound is a metabolically stable and highly selective inhibitor of autotaxin. Its ability to block the production of LPA without directly affecting LPA receptors makes it an invaluable research tool for dissecting the roles of the ATX-LPA signaling axis in various physiological and pathological contexts, particularly in cancer progression and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure 2-carba-cyclic phosphatidic acid and effects of its chirality on biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Echelon Product Code: L-7218 5MG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. wjgnet.com [wjgnet.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ccPA Analogs: A Technical Guide for Drug Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Cyclic phosphatidic acid (cPA) is a naturally occurring bioactive lipid mediator with a unique cyclic phosphate ring that distinguishes it structurally and functionally from the well-studied lysophosphatidic acid (LPA). While structurally similar, cPA often exhibits biological activities that oppose those of LPA, including anti-mitogenic, anti-inflammatory, and neuroprotective effects. However, the inherent instability of the cyclic phosphate ring has led to the development of more stable carba-analogs (ccPA), where the phosphate oxygen at the sn-2 or sn-3 position is replaced by a methylene group. These stabilized analogs, particularly 2-carba-cPA (2ccPA) and 3-carba-cPA (3ccPA), have emerged as potent modulators of key signaling pathways implicated in cancer and other diseases, primarily through their potent inhibition of the enzyme autotaxin (ATX). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ccPA analogs, detailing their quantitative effects on target proteins, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Structure-Activity Relationship of ccPA Analogs

The biological activity of ccPA analogs is significantly influenced by modifications to their structure, including the position of the carba-group (sn-2 vs. sn-3) and the length and saturation of the acyl chain. The following tables summarize the quantitative data on the inhibitory activity of various ccPA analogs against autotaxin and their agonist/antagonist activity at lysophosphatidic acid (LPA) receptors.

Table 1: Inhibitory Activity of ccPA Analogs against Autotaxin (ATX)

| Compound | Acyl Chain | IC50 (nM) for ATX Inhibition | Maximum Inhibition (%) | Reference |

| 2ccPA | 16:1 | 140 | 91 | [1] |

| 2ccPA | 18:1 | 370 | 90 | [1] |

| 3ccPA | 16:1 | 620 | 67 | [1] |

| 3ccPA | 18:1 | 294 | 70 | [1] |

This table summarizes the half-maximal inhibitory concentration (IC50) and maximal inhibition of various 2-carba and 3-carba cyclic phosphatidic acid analogs against autotaxin.[1]

Table 2: Activity of ccPA Analogs at LPA Receptors

| Compound | Acyl Chain | LPA1 Efficacy (%) | LPA1 EC50 (µM) | LPA2 Efficacy (%) | LPA3 Efficacy (%) | LPA3 EC50 (µM) | LPA4 Efficacy (%) | Reference |

| cPA | 16:1 | Agonist | >10 | Agonist | - | - | Agonist | [1] |

| cPA | 18:1 | Agonist | >10 | Agonist | Agonist | >10 | Agonist | [1] |

| 2ccPA | 16:1 | 13 | - | Weak Agonist | 14 | - | Weak Agonist | [1] |

| 2ccPA | 18:1 | 54 | 1.7 | 68 | 46 | 0.17 | 90 | [1] |

| 3ccPA | 16:1 | No significant activation | - | No significant activation | No significant activation | - | No significant activation | [1] |

| 3ccPA | 18:1 | No significant activation | - | No significant activation | No significant activation | - | No significant activation | [1] |

This table presents the efficacy and half-maximal effective concentration (EC50) of cPA and its carba-analogs at various LPA receptors. Efficacy is expressed as a percentage of the maximal response to LPA 18:1.[1]

Key Signaling Pathways and Experimental Workflows

The biological effects of ccPA analogs are primarily mediated through their interaction with the autotaxin-LPA signaling axis. The following diagrams illustrate the key signaling pathways, the workflow for evaluating ccPA analogs, and the logical structure-activity relationships.

Detailed Experimental Protocols

Autotaxin (ATX) Inhibition Assay (Amplex Red Method)

This assay indirectly quantifies ATX activity by measuring the production of choline from the ATX substrate, lysophosphatidylcholine (LPC).

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA

-

ccPA analogs (test compounds)

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, Amplex® Red, HRP, and choline oxidase.

-

Add the ccPA analog at various concentrations to the wells of the microplate.

-

Add recombinant ATX to the wells.

-

Initiate the reaction by adding the substrate, LPC.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of ATX inhibition versus the logarithm of the inhibitor concentration.

LPA Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of ccPA analogs to specific LPA receptors by measuring their ability to displace a radiolabeled LPA ligand.

Materials:

-

Cell membranes prepared from cells overexpressing a specific human LPA receptor (e.g., LPA1, LPA2, LPA3).

-

Radioligand, such as [3H]LPA.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

ccPA analogs (test compounds).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]LPA and varying concentrations of the unlabeled ccPA analog.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 values are determined from competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Cancer Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of ccPA analogs to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Cancer cell line (e.g., A2058 melanoma cells).

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores).

-

Matrigel basement membrane matrix.

-

Cell culture medium (serum-free and serum-containing).

-

ccPA analogs (test compounds).

-

Autotaxin and LPC (to stimulate invasion).

-

Crystal violet stain.

Procedure:

-

Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Harvest cancer cells and resuspend them in serum-free medium containing the ccPA analog.

-

Seed the cell suspension into the upper chamber of the insert.

-

In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) along with ATX and LPC to induce invasion.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

The percentage of invasion inhibition is calculated by comparing the number of invading cells in the presence and absence of the ccPA analog.

Conclusion

The development of carba-analogs of cyclic phosphatidic acid has provided a valuable class of compounds for probing the roles of the autotaxin-LPA signaling axis in health and disease. The structure-activity relationship studies reveal that both the position of the carba-modification and the nature of the acyl chain are critical determinants of their biological activity. Specifically, 3-carba-cPA analogs have been identified as potent and selective inhibitors of autotaxin with minimal activity at LPA receptors, making them attractive candidates for therapeutic development, particularly in the context of cancer where ATX-driven LPA production promotes tumor progression and metastasis.[1] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising therapeutic agents. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs will be crucial in translating their preclinical potential into clinical applications.

References

The Role of Oleoyl 3-Carbacyclic Phosphatidic Acid in Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl 3-carbacyclic phosphatidic acid (cPA), a synthetic analog of the naturally occurring lipid mediator cyclic phosphatidic acid, has emerged as a promising anti-cancer agent. Its primary mechanism of action is the potent and selective inhibition of autotaxin (ATX), a secreted lysophospholipase D that is a key enzyme in the production of lysophosphatidic acid (LPA). LPA is a well-established promoter of cancer progression, stimulating cell proliferation, migration, invasion, and metastasis. By reducing LPA levels, oleoyl 3-cPA effectively counteracts these pro-tumorigenic signals. This technical guide provides an in-depth overview of the function of oleoyl 3-cPA in cancer cell biology, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Introduction to this compound (cPA)

Cyclic phosphatidic acid (cPA) is a naturally occurring lysophospholipid that often exhibits biological activities contrary to those of lysophosphatidic acid (LPA).[1] While LPA is a potent mitogen and chemoattractant for cancer cells, cPA has been shown to have anti-proliferative and anti-metastatic properties.[1] However, natural cPA can be metabolized, potentially reducing its therapeutic efficacy.

This compound is a stabilized analog of cPA. The replacement of the oxygen at the sn-3 position of the glycerol backbone with a carbon atom prevents the opening of the cyclic phosphate ring to form LPA, thereby increasing its stability and bioavailability.[1][2] This modification makes it a more robust tool for research and a more viable candidate for therapeutic development.

Mechanism of Action: Inhibition of the Autotaxin-LPA Axis

The principal anti-cancer effects of oleoyl 3-cPA are attributed to its inhibition of autotaxin (ATX).[2][3] ATX is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[3] Elevated levels of ATX are found in various cancers and are associated with poor prognosis. The LPA produced by ATX binds to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6, on the surface of cancer cells.[1] Activation of these receptors triggers a cascade of downstream signaling pathways that promote cancer cell survival, proliferation, motility, and invasion.[1]

Oleoyl 3-cPA acts as a competitive inhibitor of ATX, blocking its ability to generate LPA.[2] This leads to a reduction in the activation of LPA receptors and the subsequent attenuation of pro-tumorigenic signaling.[1][4] Notably, unlike LPA, 3-carba analogs of cPA do not significantly activate LPA receptors themselves, making them specific inhibitors of the ATX-LPA signaling axis.[1][2]

Quantitative Data on the Efficacy of Carbacyclic Phosphatidic Acids

The following tables summarize the quantitative data on the inhibitory effects of various carbacyclic phosphatidic acid analogs on autotaxin activity, cancer cell migration, and in vivo metastasis.

Table 1: Inhibition of Autotaxin (ATX) Activity by cPA Analogs

| Compound | IC50 (nM) | Assay Substrate | Reference |

| Palmitthis compound (3ccPA 16:1) | 620 | Not Specified | |

| Thiazolidinedione-based inhibitor (Compound A) | 2500 | LPC | [5] |

| Boronic acid-based inhibitor (HA130) | ~30 | LPC | [5] |

Table 2: Inhibition of Cancer Cell Migration and Invasion by cPA Analogs

| Compound | Cell Line | Assay Type | Concentration (µM) | % Inhibition | Reference |

| Oleoyl 3-cPA (3-ccPA 18:1) | MM1 | Transcellular Migration (LPA-induced) | 25 | 99.9% | |

| Oleoyl 3-cPA (3-ccPA 18:1) | MM1 | Transcellular Migration (FBS-induced) | 25 | 90.1% | |

| Palmitoyl-cPA (cPA 16:0) | MM1 | Transcellular Migration | 12.5 | 86% | [1] |

| Oleoyl-cPA (cPA 18:1) | MM1 | Transcellular Migration | 12.5 | 57% | [1] |

| Palmitoleoyl-cPA (cPA 16:1) | MM1 | Transcellular Migration | 12.5 | 23% | [1] |

| 3-carba-cPA 16:1 | A2058 | Invasion (ATX-induced) | 3 | Significant | [2] |

Table 3: In Vivo Anti-Metastatic Efficacy of 3-Carba-cPA Analogs

| Compound | Animal Model | Cancer Cell Line | Administration Route & Dose | Outcome | Reference |

| 3-ccPA 18:1 | C57BL/6 mice | B16F10 Melanoma | i.p., 250 µg/kg (5 µ g/dose ) x 2 | ~58% reduction in lung metastases | [2] |

| 3-ccPA 16:1 | C57BL/6 mice | B16F10 Melanoma | i.p., 250 µg/kg (5 µ g/dose ) x 2 | ~35% reduction in lung metastases | [2] |

| 2- and 3-ccPAs | C57BL/6 mice | B16-F0 Melanoma | i.v., single injection of 1-8 µg | Strong suppression of pulmonary metastasis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of oleoyl 3-cPA.

Autotaxin (ATX) Inhibition Assay (Fluorogenic)

This assay measures the inhibition of ATX activity using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorogenic ATX substrate)

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

Oleoyl 3-cPA and other test compounds

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of oleoyl 3-cPA and other test compounds in Assay Buffer.

-

In a 96-well plate, add 50 µL of the test compound dilutions.

-

Add 25 µL of recombinant ATX solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of FS-3 substrate to each well.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C, and measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour).

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 18:1) in Cell Culture